1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1341538-76-8
VCID: VC2564317
InChI: InChI=1S/C10H15ClN2O4S/c1-2-3-4-5-6-13-7-8(18(11,16)17)9(14)12-10(13)15/h7H,2-6H2,1H3,(H,12,14,15)
SMILES: CCCCCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl
Molecular Formula: C10H15ClN2O4S
Molecular Weight: 294.76 g/mol

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

CAS No.: 1341538-76-8

Cat. No.: VC2564317

Molecular Formula: C10H15ClN2O4S

Molecular Weight: 294.76 g/mol

* For research use only. Not for human or veterinary use.

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride - 1341538-76-8

Specification

CAS No. 1341538-76-8
Molecular Formula C10H15ClN2O4S
Molecular Weight 294.76 g/mol
IUPAC Name 1-hexyl-2,4-dioxopyrimidine-5-sulfonyl chloride
Standard InChI InChI=1S/C10H15ClN2O4S/c1-2-3-4-5-6-13-7-8(18(11,16)17)9(14)12-10(13)15/h7H,2-6H2,1H3,(H,12,14,15)
Standard InChI Key ZPDOEYYJRGEGRI-UHFFFAOYSA-N
SMILES CCCCCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl
Canonical SMILES CCCCCCN1C=C(C(=O)NC1=O)S(=O)(=O)Cl

Introduction

Chemical Identity and Structure

Molecular Structure

1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride features a pyrimidine ring with two carbonyl groups at positions 2 and 4, a hexyl chain (C₆H₁₃) attached to the nitrogen at position 1, and a sulfonyl chloride (SO₂Cl) group at position 5. This unique arrangement of functional groups creates a molecule with specific chemical reactivity and physical properties. The core structure shares similarities with nucleobases found in DNA and RNA, particularly uracil, but with significant modifications that alter its chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride can be inferred from its structural features and comparison with related compounds. Based on structural analysis, this compound would have a molecular formula of C₁₀H₁₅ClN₂O₄S and an approximate molecular weight of 294.76 g/mol. The presence of the hexyl chain would contribute to increased lipophilicity compared to unsubstituted tetrahydropyrimidine derivatives, likely resulting in decreased water solubility but improved solubility in organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide.

Structural Comparison with Related Compounds

When compared to related compounds such as 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride and 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, the key differentiating feature is the hexyl chain at position 1. This structural difference affects properties such as lipophilicity, solubility profile, and potentially the compound's interaction with biological targets. The core reactivity of the sulfonyl chloride group would remain similar across these related compounds, while the hexyl group would introduce specific steric and electronic effects.

Physical and Chemical Properties

Key Physical Properties

Table 1 presents the key physical properties of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride:

Stability and Reactivity

The sulfonyl chloride group in 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is highly reactive toward nucleophiles and sensitive to moisture. The compound would be expected to hydrolyze in the presence of water, forming the corresponding sulfonic acid derivative. Like other sulfonyl chlorides, it would likely be incompatible with strong oxidizing agents and bases. The stability of the compound would be influenced by storage conditions, with degradation minimized by storage under anhydrous conditions and cool temperatures.

Spectroscopic Properties

The spectroscopic properties of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride would include distinctive features in NMR, IR, and mass spectrometry. In ¹H NMR, signals would be expected for the hexyl chain protons (approximately 0.8-2.0 ppm), the N-CH₂ group (around 3.5-4.0 ppm), and the pyrimidine ring proton at position 6 (likely around 8.0-8.5 ppm). The IR spectrum would show characteristic bands for the carbonyl groups (around 1650-1700 cm⁻¹), the sulfonyl group (around 1350-1150 cm⁻¹), and the S-Cl bond (approximately 750-700 cm⁻¹).

Synthesis Methods

Reaction Conditions and Optimization

Table 2: Potential Synthetic Routes and Reaction Conditions

The optimization of these synthetic routes would focus on several key factors: controlling the regioselectivity of N-alkylation to favor the N1 position, maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group, and developing efficient purification methods to obtain the pure compound.

Purification Techniques

Purification of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride would require techniques that account for its reactivity toward moisture and nucleophiles. Suitable purification methods might include:

  • Column chromatography using anhydrous solvents and silica gel

  • Recrystallization from appropriate solvent systems such as hexane/toluene or ethyl acetate/hexane

  • Trituration with non-polar solvents to remove impurities

Each purification method would need to be conducted under conditions that minimize exposure to moisture and nucleophilic contaminants. Characterization of the purified compound would typically involve NMR spectroscopy, mass spectrometry, elemental analysis, and potentially X-ray crystallography for definitive structural confirmation.

Chemical Reactions and Reactivity

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride group in 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride serves as a reactive center for various transformations. This functional group readily undergoes nucleophilic substitution reactions with a range of nucleophiles, leading to diverse products with potential applications in medicinal chemistry and materials science. The sulfonyl chloride moiety is particularly valuable as a synthetic handle for introducing functionality and creating chemical libraries for structure-activity relationship studies.

Key Reaction Types

Table 3: Key Reactions of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Reaction TypeReagentsProductsReaction ConditionsPotential Applications
AminationPrimary/secondary aminesSulfonamidesPyridine or TEA, DCM, 0°C to RTPharmaceutical intermediates, enzyme inhibitors
EsterificationAlcohols with baseSulfonic estersPyridine, DMAP, RTSynthetic intermediates, protecting groups
HydrolysisWater, basic or acidicSulfonic acidAqueous conditions, RTChemical building blocks, acid catalysts
ReductionLiAlH4, NaBH4Reduced sulfur derivativesTHF, -78°C to RTSpecialized reagents
Grignard reactionOrganomagnesium reagentsSulfonyl derivativesDry THF, -78°C to RTBuilding blocks for complex molecules

These reactions demonstrate the versatility of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride as a synthetic intermediate and highlight its potential value in diverse chemical applications. The combination of the reactive sulfonyl chloride group with the 2,4-dioxo-1,2,3,4-tetrahydropyrimidine scaffold creates opportunities for developing compounds with specific functional properties.

Reaction Mechanisms

The reactions of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride with nucleophiles typically proceed via a nucleophilic substitution mechanism. The nucleophile attacks the electrophilic sulfur atom, displacing the chloride leaving group. The reaction generally follows second-order kinetics, with the rate dependent on both the concentration of the sulfonyl chloride and the nucleophile. For reactions with amines, the formation of sulfonamides occurs through initial nucleophilic attack followed by elimination of HCl, which is typically scavenged by an added base or excess amine.

Biological Properties and Applications

Structure-Activity Relationships

Table 4: Structural Features and Potential Biological Effects

Structural FeaturePotential Biological EffectMechanism of Action
Pyrimidine ring systemDNA/RNA interaction, enzyme inhibitionStructural similarity to nucleobases, hydrogen bonding interactions
Hexyl chain at N1Enhanced membrane permeability, lipophilic binding interactionsIncreased lipophilicity, Van der Waals interactions with protein binding pockets
Sulfonyl chloride at C5Covalent protein modificationReaction with nucleophilic amino acid residues (Cys, Lys, Ser)
2,4-Dioxo patternHydrogen bond donor/acceptor propertiesFormation of specific hydrogen bonding networks with targets

The structure-activity relationships suggest that while the parent compound with the reactive sulfonyl chloride group might have limited direct biological applications due to its high reactivity, derivatives such as sulfonamides could exhibit more selective biological activities with reduced non-specific reactivity.

Pharmaceutical Applications

The potential pharmaceutical applications of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride primarily lie in its use as a synthetic intermediate rather than as a therapeutic agent itself. The compound could serve as a precursor for the synthesis of potentially bioactive sulfonamides, which have a long history in medicinal chemistry as antibacterial agents, enzyme inhibitors, and modulators of various biological processes. The N1-hexyl substitution might confer specific pharmacokinetic properties on these derivatives, potentially influencing their absorption, distribution, metabolism, and excretion profiles.

Analytical Methods and Characterization

Spectroscopic Identification

The identification and characterization of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride would typically involve a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would provide information about the hydrogen and carbon environments within the molecule. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of the structural features. Infrared spectroscopy would reveal the presence of key functional groups, particularly the carbonyl, sulfonyl, and S-Cl bonds.

Chromatographic Analysis

Chromatographic methods such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride and monitoring reactions involving this compound. For HPLC analysis, a reversed-phase column with a gradient of acetonitrile and water would likely be suitable, potentially with UV detection at wavelengths corresponding to the absorption maxima of the pyrimidine ring (typically around 260-280 nm).

Chemical Assays

Chemical assays for 1-Hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride might include tests for the reactivity of the sulfonyl chloride group. For example, reaction with a specific amine under controlled conditions could be used to quantify the active sulfonyl chloride content. Hydrolytic stability studies would provide information about the compound's behavior under various pH conditions and its susceptibility to degradation in aqueous environments.

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